molecular formula C11H18O3 B13596079 Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate

Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate

Cat. No.: B13596079
M. Wt: 198.26 g/mol
InChI Key: NWIFQKNQBSMOGT-UHFFFAOYSA-N
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Description

Historical Context of Bicyclic Terpenoids in Medicinal Chemistry

Bicyclic terpenoids have played a transformative role in medicinal chemistry since the mid-20th century, with the bicyclo[2.2.1]heptane (norbornane) framework standing out due to its unique geometric constraints. The discovery of norbornene derivatives, synthesized via the Diels–Alder reaction between cyclopentadiene and dienophiles like maleic anhydride, marked a pivotal advancement. This reaction, first described in 1928, enabled efficient access to structurally complex bicyclic systems, which were later exploited for their bioactive potential.

Early applications of bicyclo[2.2.1]heptane derivatives focused on their use as non-aromatic motifs to circumvent the limitations of planar drug candidates. For instance, norcantharidin, a demethylated analog of the natural toxin cantharidin, demonstrated potent antitumor activity across multiple cancer cell lines by inducing G2/M phase arrest and apoptosis. This highlighted the scaffold’s ability to modulate biological pathways while resisting metabolic degradation—a property attributed to its rigid geometry.

The evolution of bicyclic terpenoids accelerated with the advent of polymer chemistry, where norbornene’s ring strain and reactivity were leveraged for copolymer synthesis. However, the medicinal potential of these frameworks gained prominence in the 1990s, as researchers sought to address the "flatland" problem in drug design, where excessive planarity limited target selectivity. The three-dimensional complexity of bicyclo[2.2.1]heptane provided a solution, enabling interactions with diverse binding pockets.

Significance of Rigid Bicyclic Frameworks in Molecular Design

The bicyclo[2.2.1]heptane system’s rigidity confers exceptional stability and stereochemical control, making it invaluable in molecular design. Its boat-chair conformation locks substituents into defined spatial orientations, reducing entropy penalties during target binding. This preorganization enhances binding affinity, as seen in derivatives like 5-norbornene-2-carboxylic acid esters, where exo-isomers exhibit superior reactivity due to reduced steric hindrance.

Property Impact on Bioactivity Example Compound
Conformational Rigidity Enhances binding affinity and selectivity Norcantharidin
Metabolic Stability Prolongs half-life in vivo 2-Norbornyl methacrylate
Synthetic Versatility Enables modular functionalization 5-Norbornene-2-carboxylates

The scaffold’s synthetic versatility is exemplified by its compatibility with diverse reactions, including inverse electron-demand Diels–Alder (IEDDA) click chemistry for bioconjugation. This reactivity, combined with the ability to introduce substituents at bridgehead positions, allows precise tuning of physicochemical properties. For instance, the hydroxypropanoate moiety in methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate introduces hydrogen-bonding capacity, potentially enhancing solubility without compromising rigidity.

Furthermore, the bicyclo[2.2.1]heptane framework’s strain energy (approximately 25 kcal/mol) facilitates regioselective reactions, enabling targeted modifications. This contrasts with more flexible scaffolds, where uncontrolled conformations complicate synthesis. The patent literature underscores this advantage, detailing methods to optimize exo-selectivity in esterification reactions for industrial-scale production.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 3-(2-bicyclo[2.2.1]heptanyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H18O3/c1-14-11(13)10(12)6-9-5-7-2-3-8(9)4-7/h7-10,12H,2-6H2,1H3

InChI Key

NWIFQKNQBSMOGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CC2CCC1C2)O

Origin of Product

United States

Preparation Methods

Bicyclo[2.2.1]heptane Core Construction

The bicyclo[2.2.1]heptane core is commonly synthesized via Diels-Alder cycloaddition reactions, which provide an efficient and stereoselective route to the norbornane skeleton:

  • Intermolecular Diels-Alder Reaction: Cyclopentadiene or substituted cyclopentadienes react with suitable dienophiles (e.g., ethylene derivatives or maleic anhydride) to form the bicyclo[2.2.1]heptane framework. This approach is well-documented and provides access to various functionalized bicyclo[2.2.1]heptane derivatives.

  • Intramolecular Diels-Alder Reaction: For more complex bicyclic systems, dienes bearing dienophile moieties can undergo intramolecular cycloaddition to yield tricyclic frameworks containing the bicyclo[2.2.1]heptane skeleton.

Functionalization to Introduce 2-Hydroxypropanoate Moiety

After constructing the bicyclic core, functionalization at the 3-position to install the 2-hydroxypropanoate group involves several synthetic steps:

  • Hydroxy Acid Derivative Formation: Starting from alkenes or bicyclic intermediates, hydroxy acid derivatives can be synthesized via oxidation and subsequent esterification. For example, hydroxy acids are prepared by oxidation of suitable precursors followed by methylation to yield methyl esters.

  • Nucleophilic Substitution and Esterification: The introduction of the hydroxypropanoate side chain can be achieved by nucleophilic substitution on a halogenated bicyclic intermediate with a hydroxy acid or its equivalent, followed by esterification with methanol under acidic or basic catalysis.

  • Radical or Carbanion Mediated Functional Group Transformations: Functional groups at the bridgehead positions can be transformed using free radical or carbanion chemistry to introduce hydroxyl and ester groups with stereochemical control.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Diels-Alder Cycloaddition Cyclopentadiene + Maleic Anhydride, heat Formation of bicyclo[2.2.1]heptane dicarboxylic anhydride intermediate
2 Hydrolysis Aqueous acid/base Opening of anhydride to diacid
3 Selective Reduction LiAlH4 or similar reducing agent Reduction of one acid group to alcohol
4 Esterification Methanol, acid catalyst Formation of methyl ester at hydroxypropanoate position
5 Hydroxylation / Functionalization Controlled oxidation or substitution Installation of hydroxy group at 2-position

This sequence is representative and may be modified depending on the starting materials and desired stereochemistry.

Analytical and Research Findings

  • Stereoselectivity: The Diels-Alder reaction inherently provides stereochemical control, favoring endo or exo products depending on conditions, which is critical for the correct spatial arrangement of substituents on the bicyclic framework.

  • Reaction Yields: Yields for bicyclo[2.2.1]heptane derivatives via Diels-Alder routes typically range from moderate to high (50–90%), depending on the substituents and reaction conditions.

  • Stability: Bicyclo[2.2.1]heptane compounds exhibit remarkable stability due to their rigid structure, facilitating subsequent functional group transformations without ring degradation.

  • Functional Group Compatibility: The bicyclic core tolerates various reaction conditions, allowing for selective oxidation, reduction, and esterification steps necessary for hydroxypropanoate installation.

Summary Table of Preparation Methods

Methodology Description Advantages Limitations
Intermolecular Diels-Alder Cycloaddition of cyclopentadiene with dienophiles High stereoselectivity, efficient ring formation Requires reactive dienophiles, sometimes harsh conditions
Intramolecular Diels-Alder Cyclization within a diene-dienophile molecule Access to complex bicyclic structures More complex precursor synthesis
Hydrolysis and Esterification Conversion of anhydrides/acid intermediates to esters Straightforward, widely used Control of regio- and stereochemistry needed
Radical/Carbanion Functionalization Functional group transformations at bridgehead carbons Versatile, allows diverse substituent introduction Requires careful control to avoid rearrangements

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 3-(bicyclo[2.2.1]heptan-2-yl)-2-oxopropanoate.

    Reduction: 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate and its analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications Evidence Source
This compound C₁₁H₁₆O₃ 196.24* Bicyclo[2.2.1]heptane, hydroxyl, ester Potential chiral synthon, solubility influenced by hydroxyl group Inferred
Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate C₁₁H₁₄O₂ 178.23 Bicyclo[2.2.1]heptane, alkyne, ester Higher reactivity due to alkyne moiety; used in click chemistry
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate C₁₂H₂₀O₂ 196.29 Bicyclo[2.2.1]heptane, ester Lower polarity; R&D applications in drug discovery
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate C₁₈H₂₀O₄ 300.35 Diphenyl, hydroxyl, methoxy, ester Enhanced steric bulk; bioactive analog (e.g., Ambrisentan derivatives)

*Calculated molecular weight based on formula.

Key Observations:

Functional Group Influence: The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate . This enhances solubility in polar solvents, a critical factor in pharmacokinetics. The alkyne-containing analog (Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate) exhibits higher reactivity, enabling applications in cycloaddition reactions .

However, bulky substituents (e.g., diphenyl groups in ) may reduce bioavailability.

Synthetic Utility: Hydroxypropanoate derivatives are often intermediates in asymmetric synthesis. For example, methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate () is used to synthesize Ambrisentan, a pulmonary hypertension drug.

Biological Activity

Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate is a compound of interest due to its unique bicyclic structure and potential biological activities. This article reviews its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Formula : C12_{12}H18_{18}O3_3
  • Molecular Weight : 210.27 g/mol

Its structure features a bicyclic heptane framework, which is significant for its interaction with biological systems.

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of bicyclo[2.2.1]heptane derivatives with hydroxypropanoic acid derivatives. The synthetic route often includes steps like nucleophilic substitution and esterification.

Example Synthetic Route

  • Starting Material : Bicyclo[2.2.1]heptan-2-amine.
  • Reagents : Hydroxypropanoic acid methyl ester.
  • Conditions : Reflux in an organic solvent (e.g., methanol).
  • Yield : Variable depending on the specific conditions employed.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially through modulation of the NF-kB signaling pathway.
  • Antioxidant Activity : The hydroxyl group in the structure could contribute to scavenging free radicals, thereby providing protective effects against oxidative stress.

Case Studies and Experimental Findings

Several studies have investigated the biological effects of related bicyclic compounds, providing insights into the potential activity of this compound.

  • Genotoxicity Studies :
    • A study on structurally similar bicyclo compounds indicated that while some exhibited genotoxic effects leading to bacterial SOS responses, others did not show significant alkylating activity . This suggests a need for further investigation into the genotoxic potential of this compound.
    CompoundGenotoxic EffectConcentration RangeObservations
    BBHPositive1 - 500 mMInduced SOS response
    Methyl CompoundTBDTBDTBD
  • Cytotoxicity Assays :
    • Cytotoxicity assays conducted on related bicyclic compounds revealed varying degrees of cytotoxic effects at high concentrations (e.g., >100 µg/ml) . Further research is necessary to quantify the cytotoxic effects of this compound.

Q & A

Q. What are the most reliable synthetic routes for Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s bicyclic core and hydroxyl/ester functional groups necessitate multi-step synthesis. A common approach involves coupling bicyclo[2.2.1]heptane derivatives with hydroxypropanoate precursors via esterification or nucleophilic substitution. For example, highlights the importance of stereochemical control during bicyclic system formation, recommending chiral catalysts (e.g., palladium-based systems) to preserve enantiomeric purity. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid byproducts like hydrolyzed esters or racemization . Optimization via Design of Experiments (DoE) can systematically evaluate parameters such as solvent polarity, catalyst loading, and reaction time.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR is essential for confirming the bicyclic structure and substituent positions. The hydroxyl proton (~1–5 ppm) and ester carbonyl (~165–175 ppm) provide diagnostic signals ().
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies polar impurities ().
  • X-ray crystallography : Resolves stereochemical ambiguities in the bicyclic system ().

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess hydrolysis of the ester group and oxidation of the hydroxyl moiety. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis is recommended. notes that methanesulfonate esters in similar bicyclic systems degrade under acidic conditions, suggesting neutral pH buffers for long-term storage. Lyophilization may enhance shelf life by reducing hydrolytic activity .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges during synthesis, and how do stereoisomers impact biological activity?

  • Methodological Answer : The bicyclo[2.2.1]heptane system introduces four chiral centers, requiring asymmetric synthesis or enzymatic resolution. emphasizes using chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry. Biological assays comparing enantiomers (e.g., receptor binding studies) are critical: for example, shows that amino-substituted bicyclic analogs exhibit stereospecific activity in enzyme inhibition assays, with (1S,2R) configurations showing 10-fold higher potency than (1R,2S) .

Q. How can researchers resolve contradictory data in reactivity studies, such as unexpected byproducts during functionalization?

  • Methodological Answer : Contradictions often arise from competing reaction pathways. For instance, identifies trifluoromethyl groups as electron-withdrawing moieties that may divert nucleophilic attacks from the hydroxyl group to the ester. Mechanistic studies (e.g., DFT calculations) can predict reactive sites, while in situ monitoring (e.g., FTIR) tracks intermediate formation. If unexpected sulfonation occurs (as in ), adjusting protecting groups (e.g., silyl ethers for hydroxyl protection) can suppress side reactions .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties and target interactions?

  • Methodological Answer :
  • Molecular docking : Tools like AutoDock Vina model interactions with biological targets (e.g., enzymes in ’s comparative table).
  • ADMET prediction : Software such as SwissADME evaluates logP (lipophilicity) and CYP450 metabolism. ’s compound (logP ~2.5) suggests moderate blood-brain barrier penetration.
  • MD simulations : Assess binding stability over time, particularly for the rigid bicyclic core .

Q. How does the compound’s reactivity compare to structurally similar bicyclic analogs in medicinal chemistry applications?

  • Methodological Answer : provides a comparative table of bicyclic analogs, highlighting that the hydroxyl and ester groups in Methyl 3-(bicyclo[...])-propanoate enhance hydrogen-bonding capacity compared to non-polar analogs like 3-Aminobicyclo[2.2.1]heptane. Reactivity studies (e.g., nucleophilic substitution rates) should benchmark against these analogs. For example, the hydroxyl group’s acidity (pKa ~10–12) makes it more reactive toward acylation than methyl-substituted derivatives .

Q. What in vitro/in vivo models are appropriate for evaluating its bioactivity and toxicity?

  • Methodological Answer :
  • In vitro : Primary hepatocytes or microsomal assays assess metabolic stability (). Target-specific assays (e.g., kinase inhibition in ) validate mechanism of action.
  • In vivo : Rodent models evaluate pharmacokinetics (Cmax, AUC) and organ toxicity. ’s pharmacopeial standards recommend dose-ranging studies with LC-MS/MS quantification of plasma concentrations .

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